

# Application Notes and Protocols: OG 488, SE Conjugation to Secondary Antibodies

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## Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B15554820

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## Introduction

Oregon Green™ 488 (OG 488) is a bright, green-fluorescent dye renowned for its high quantum yield and photostability. As a fluorinated analog of fluorescein, OG 488 overcomes some of fluorescein's key limitations, most notably its pH sensitivity and propensity for photobleaching.[1][2][3] The succinimidyl ester (SE) derivative of OG 488 is an amine-reactive compound that readily conjugates to primary amines on proteins, such as those on lysine residues of antibodies, to form stable amide bonds.[4] This makes **OG 488, SE** an excellent choice for labeling secondary antibodies for use in a variety of fluorescence-based applications, including immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry (FCM).

These application notes provide detailed protocols for the conjugation of **OG 488, SE** to secondary antibodies, as well as guidelines for the use of the resulting conjugates in common immunoassays.

## Key Features of OG 488, SE

- **Bright Green Fluorescence:** With excitation and emission maxima at approximately 496 nm and 524 nm, respectively, OG 488 is well-suited for excitation by the common 488 nm argon-ion laser line.[5][6]

- **High Photostability:** OG 488 conjugates are significantly more photostable than their fluorescein counterparts, allowing for longer exposure times and more robust imaging.[\[1\]](#)[\[7\]](#)
- **pH Insensitivity:** Unlike fluorescein, the fluorescence of OG 488 is independent of pH in the physiological range ( $pK_a \approx 4.7$ ), ensuring more reliable and consistent staining in various biological environments.[\[2\]](#)[\[8\]](#)[\[9\]](#)
- **High Quantum Yield:** OG 488 exhibits a high fluorescence quantum yield, contributing to its bright signal.[\[8\]](#)[\[10\]](#)

## Data Presentation

**Table 1: Spectroscopic Properties of OG 488**

Property	Value
Excitation Maximum ( $\lambda_{ex}$ )	~496 nm
Emission Maximum ( $\lambda_{em}$ )	~524 nm
Molar Extinction Coefficient ( $\epsilon$ )	~76,000 $\text{cm}^{-1}\text{M}^{-1}$
Fluorescence Quantum Yield ( $\Phi$ )	~0.91
pKa	~4.7

**Table 2: Recommended Degree of Labeling (DOL) for IgG Antibodies**

Fluorophore	Recommended DOL (moles of dye per mole of antibody)
Oregon Green 488	4 - 8 <a href="#">[7]</a>

Note: Over-labeling can lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a weaker signal.

**Table 3: Photostability Comparison of Common Green Fluorophores**

Fluorophore	Relative Photostability
Oregon Green 488	High
Alexa Fluor 488	Very High[11]
Fluorescein (FITC)	Low[11]

Note: Photostability can be influenced by the local environment and mounting medium.

## Table 4: Recommended Working Dilutions for OG 488-Conjugated Secondary Antibodies

Application	Starting Dilution Range	Concentration Range (µg/mL)
Immunofluorescence (IF) / Immunohistochemistry (IHC)	1:200 - 1:1000	1 - 5
Flow Cytometry (FCM)	1:100 - 1:800	1.25 - 10
Western Blotting (Fluorescent)	1:1000 - 1:10,000	0.1 - 1

Note: The optimal dilution should be determined empirically for each specific application and experimental setup.[6]

## Experimental Protocols

### Protocol 1: Conjugation of OG 488, SE to a Secondary Antibody

This protocol describes the covalent labeling of a secondary antibody with **OG 488, SE**.

Materials:

- Secondary antibody (e.g., Goat anti-Mouse IgG) at a concentration of 1-5 mg/mL. The antibody must be in an amine-free buffer (e.g., PBS) and free of stabilizing proteins like BSA.
- OG 488, SE** (succinimidyl ester)

- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

#### Methodology:

- Antibody Preparation:
  - Dissolve or dialyze the secondary antibody into 0.1 M sodium bicarbonate buffer (pH 8.3).
  - Adjust the antibody concentration to 2.5 mg/mL for optimal labeling efficiency.
- **OG 488, SE** Stock Solution Preparation:
  - Immediately before use, dissolve the **OG 488, SE** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
  - While gently stirring, add the reactive dye solution to the antibody solution. The amount of dye to add depends on the desired degree of labeling (DOL). A molar ratio of 10:1 (dye:antibody) is a good starting point.
  - Incubate the reaction mixture for 1 hour at room temperature, protected from light. For some proteins, incubation overnight at 4°C may improve labeling efficiency.<sup>[7]</sup>
- Purification of the Conjugate:
  - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
  - Collect the first colored fraction, which contains the OG 488-conjugated antibody.
- Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and 496 nm ( $A_{496}$ ).
- Calculate the antibody concentration:
  - $\text{Antibody (M)} = [A_{280} - (A_{496} \times \text{CF})] / \epsilon_{\text{antibody}}$
  - Where:
    - CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.12 for OG 488).
    - $\epsilon_{\text{antibody}}$  is the molar extinction coefficient of the antibody at 280 nm (for IgG,  $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ ).
- Calculate the dye concentration:
  - $\text{Dye (M)} = A_{496} / \epsilon_{\text{dye}}$
  - Where  $\epsilon_{\text{dye}}$  for OG 488 is  $\sim 76,000 \text{ M}^{-1}\text{cm}^{-1}$ .
- Calculate the DOL:
  - $\text{DOL} = \text{Dye (M)} / \text{Antibody (M)}$
- Storage:
  - Store the conjugated antibody at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Protect from light. Add a stabilizing agent like BSA to a final concentration of 1-10 mg/mL if the conjugate concentration is low.[\[7\]](#)

## Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for using an OG 488-conjugated secondary antibody for immunofluorescence staining of a target protein in cultured cells.

Materials:

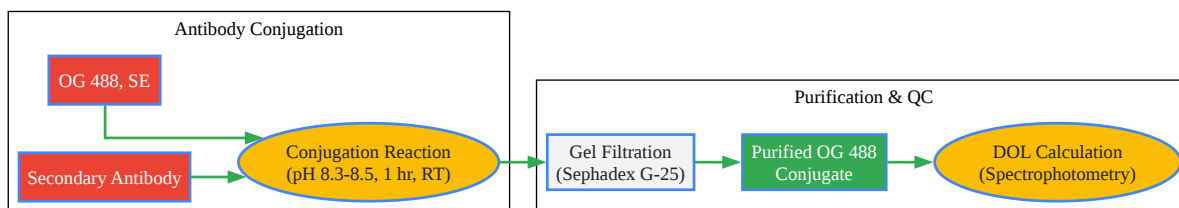
- Cultured cells grown on coverslips or in chamber slides
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
- Primary antibody specific to the target protein
- OG 488-conjugated secondary antibody
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Antifade mounting medium
- Fluorescence microscope

#### Methodology:

- Cell Fixation:
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Wash the cells three times with PBS.
- Permeabilization:
  - If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
  - Wash the cells three times with PBS.
- Blocking:
  - Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation:

- Dilute the primary antibody to its optimal working concentration in the blocking buffer.
- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Washing:
  - Wash the cells three times with wash buffer for 5 minutes each.
- Secondary Antibody Incubation:
  - Dilute the OG 488-conjugated secondary antibody to its optimal working concentration (e.g., 1:500) in the blocking buffer.
  - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Final Washes:
  - Wash the cells three times with wash buffer for 5 minutes each.
- Mounting and Imaging:
  - Mount the coverslips onto microscope slides using an antifade mounting medium.
  - Visualize the fluorescence signal using a fluorescence microscope equipped with a filter set appropriate for OG 488 (e.g., FITC filter set).

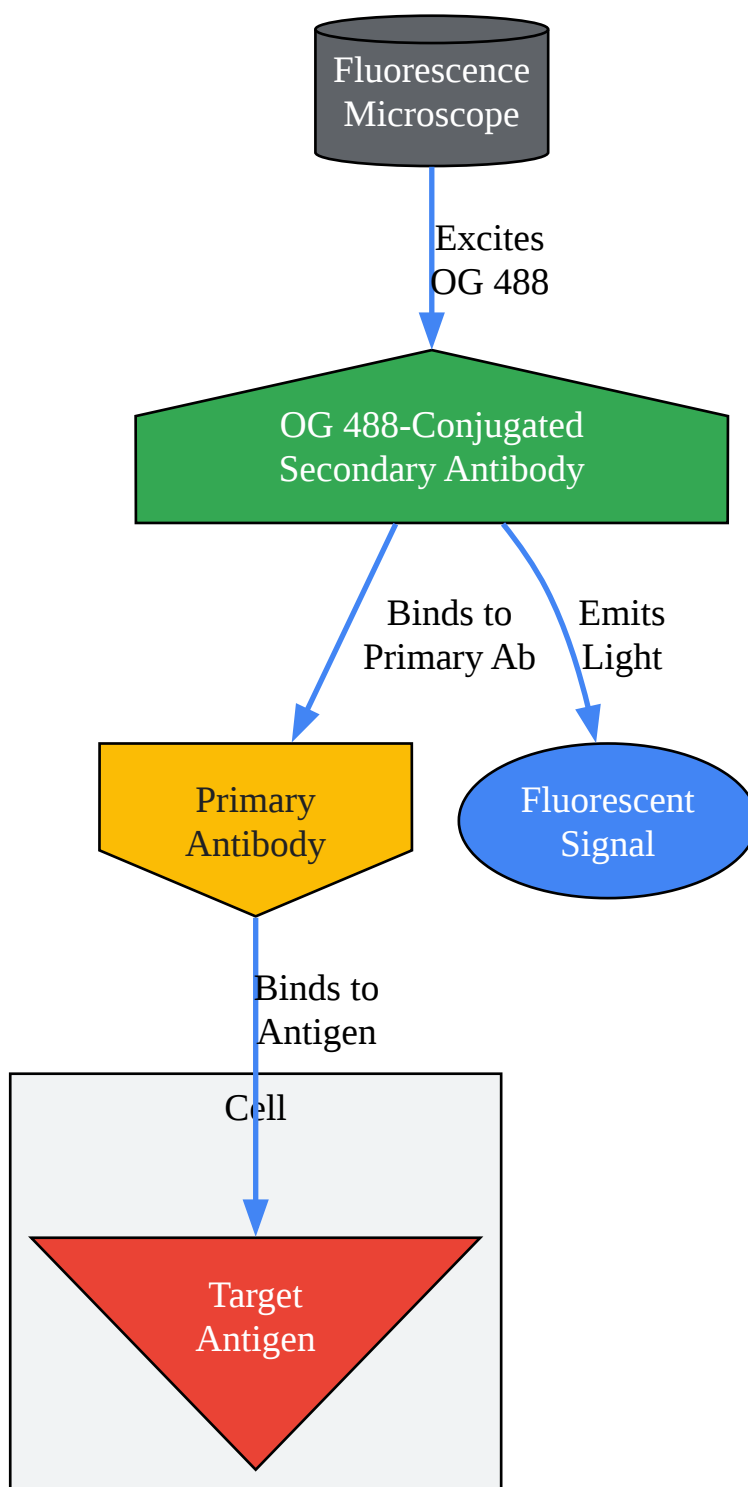
## Mandatory Visualizations



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Caption: Workflow for **OG 488, SE** conjugation to a secondary antibody.





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Caption: Principle of indirect immunofluorescence using an OG 488 conjugate.

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